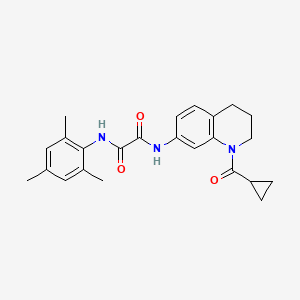
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mésityloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is an organic compound characterized by a complex structure that includes a cyclopropanecarbonyl group, a tetrahydroquinoline moiety, and a mesityloxalamide group
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure makes it a candidate for investigation in catalysis.
Biology and Medicine
Biochemical Pathways: : Investigated for its interactions with biological targets.
Industry
Materials Science: : Could be explored for use in creating novel materials with specific desired properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide involves several key steps:
Formation of 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline: : This step typically involves the cyclization of a suitable precursor in the presence of a cyclopropanecarbonylating agent under controlled conditions.
Reaction with mesityloxalamide: : The subsequent step involves the reaction of the intermediate with mesityloxalamide to yield the target compound. This step might require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes often involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions which may involve the quinoline ring or the cyclopropanecarbonyl group.
Reduction: : Reduction reactions might target the quinoline or amide groups.
Substitution: : Various substitution reactions can occur, particularly in the quinoline and mesityloxalamide moieties.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents such as potassium permanganate, chromium trioxide, or peracids.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents can vary widely, including halogenating agents, nucleophiles, and electrophiles depending on the desired modification.
Major Products Formed
The specific products of these reactions depend on the conditions and reagents used. For example, oxidation may lead to quinoline N-oxide derivatives, while substitution reactions can result in a variety of functionalized derivatives.
Mécanisme D'action
The mechanism by which N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide exerts its effects depends on its specific application:
Molecular Targets: : It may interact with various enzymes, receptors, or other proteins in biological systems.
Pathways: : Could involve modulating signaling pathways, enzyme inhibition, or acting as a substrate or inhibitor in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-yl)-N2-mesityloxalamide: : A closely related compound with an isoquinoline ring.
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-7-yl)-N2-phenyloxalamide: : Differing by the substituent on the oxalamide group.
Unique Aspects
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide stands out due to the presence of the mesityloxalamide group, which imparts unique steric and electronic properties, making it particularly interesting for research in catalysis and drug development.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-11-15(2)21(16(3)12-14)26-23(29)22(28)25-19-9-8-17-5-4-10-27(20(17)13-19)24(30)18-6-7-18/h8-9,11-13,18H,4-7,10H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOGENZNWFBLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)
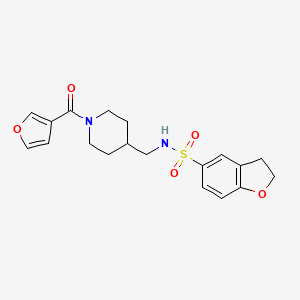
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2522502.png)
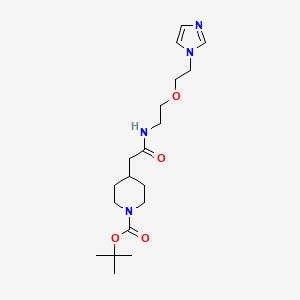
![N'-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2522504.png)
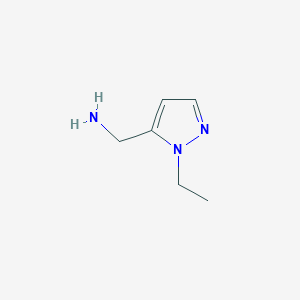
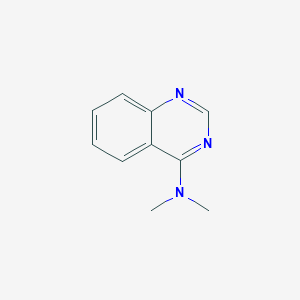
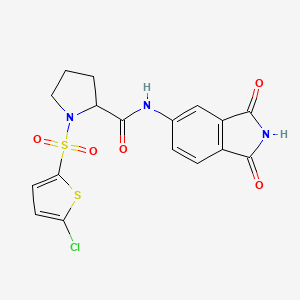
![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)

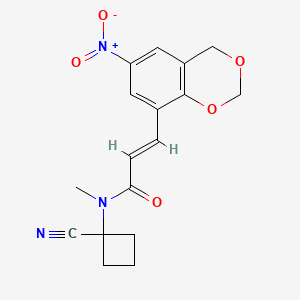
![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)
